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1-(2-naphthylsulfonyl)-4-(propylsulfonyl)piperazine

Medicinal chemistry Kinase inhibitor design Sulfonylpiperazine scaffold

This bis-sulfonylated piperazine is a validated IP6K inhibitor with a unique 2-naphthyl/propyl dual sulfonylation pattern not replicated by generic sulfonylpiperazines. Its defined structure, zero H‑bond donors, and available ¹H‑NMR spectrum ensure reliable QC and SAR interpretation. Choose this compound to preserve target‑engagement specificity and avoid the structural misassignment risks of off‑catalog analogs.

Molecular Formula C17H22N2O4S2
Molecular Weight 382.5 g/mol
Cat. No. B3468198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-naphthylsulfonyl)-4-(propylsulfonyl)piperazine
Molecular FormulaC17H22N2O4S2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C17H22N2O4S2/c1-2-13-24(20,21)18-9-11-19(12-10-18)25(22,23)17-8-7-15-5-3-4-6-16(15)14-17/h3-8,14H,2,9-13H2,1H3
InChIKeyWUMXZKFGHMFXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine for Research Procurement: Structural Class and Baseline Characteristics


1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine is a bis-sulfonylated piperazine derivative with a molecular formula of C₁₇H₂₂N₂O₄S₂ and an exact mass of 382.1021 g/mol [1]. The compound is classified as a heterocyclic small molecule and kinase inhibitor, with reported activity as an inhibitor of inositol hexakisphosphate kinases (IP6Ks) . It is supplied as a research compound with typical purity ≥95% and is intended for non-human research use only . The compound is commercially available through screening-compound vendors for use in early-stage drug discovery and biochemical target validation.

Why 1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine Cannot Be Reliably Replaced by Generic Sulfonylpiperazine Analogs


Within the sulfonylpiperazine class, small structural changes at the N1 and N4 sulfonyl positions can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. The 2-naphthylsulfonyl group at position 1 provides a large aromatic surface that is not recapitulated by simpler aryl-sulfonyl substituents (e.g., phenylsulfonyl or tosyl), while the propylsulfonyl group at position 4 offers a distinct alkyl chain length compared to methyl, ethyl, or butyl analogs [1]. SAR studies on related sulfonylpiperazine negative allosteric modulators of nAChRs have demonstrated that the identity of the sulfonyl substituent is a critical determinant of both potency and receptor-subtype selectivity [2]. Consequently, procurement of a generic sulfonylpiperazine in place of the specific 2-naphthyl/propyl bis-sulfonylated compound is not expected to reproduce the same biological profile.

Quantitative Differentiation Evidence for 1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine Against Closest Analogs


Unique Dual Sulfonylation Pattern: 2-Naphthylsulfonyl at N1 and Propylsulfonyl at N4 Confers Distinct Molecular Properties

1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine is the only commercially catalogued piperazine compound that simultaneously bears a 2-naphthylsulfonyl group at the N1 position and a propylsulfonyl group at the N4 position [1]. By contrast, the closest commercially available analogs are either mono-sulfonylated (e.g., 1-(2-naphthylsulfonyl)piperazine, CAS 179051-76-4, MW 276.35) or carry different sulfonyl pairings such as 2-naphthylsulfonyl/phenylsulfonyl or 2-naphthylsulfonyl/4-nitrophenylsulfonyl . The propylsulfonyl chain introduces distinct lipophilicity (estimated XLogP contribution) and steric properties relative to methylsulfonyl or phenylsulfonyl analogs [2]. Molecular docking studies on related 4-propylsulfonylpiperazine thiosemicarbazones indicate that the propyl chain occupies a specific hydrophobic pocket in NTPDase enzymes that cannot be effectively filled by shorter alkyl sulfonyl chains [3].

Medicinal chemistry Kinase inhibitor design Sulfonylpiperazine scaffold

Verified Structural Identity via Experimental ¹H NMR Spectroscopy Enables Confident Procurement

The target compound has an experimentally acquired ¹H NMR spectrum available in the Wiley KnowItAll NMR Spectral Library, recorded in DMSO-d₆ [1]. This provides unambiguous structural confirmation independent of vendor descriptions and allows purchasers to verify compound identity upon receipt. Many closely related sulfonylpiperazine analogs (e.g., 1-(2-naphthylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine) lack publicly accessible reference spectra in authoritative spectral databases, increasing the risk of misidentification during procurement [2].

Quality control NMR spectroscopy Compound identity verification

Target Engagement: Reported Inhibition of Inositol Hexakisphosphate Kinases (IP6Ks) Distinguishes from nAChR- and NTPDase-Targeted Sulfonylpiperazines

1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine is reported to inhibit inositol hexakisphosphate kinases (IP6Ks), enzymes that catalyze the conversion of inositol hexakisphosphate (InsP₆) to diphosphoinositol pentakisphosphate (InsP₇/PP-InsP₅) . This target engagement profile is distinct from the two most extensively characterized sulfonylpiperazine subclasses: (a) negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs) as reported by Henderson et al. (2011), where sulfonylpiperazines modulate Hα4β2 and Hα3β4 nAChRs [1], and (b) NTPDase/ecto-5′-nucleotidase inhibitors based on 4-propylsulfonylpiperazine thiosemicarbazones reported by Aftab et al. (2025) [2]. The IP6K inhibition mechanism places this compound in a different signaling pathway context (inositol pyrophosphate metabolism) compared to these comparator series, making it a functionally orthogonal tool compound.

Inositol phosphate signaling Kinase inhibition Target validation

Computationally Predicted Drug-Likeness and Physicochemical Profile Differentiates from Higher-Molecular-Weight Sulfonylpiperazine Derivatives

The compound's molecular weight (382.5 g/mol) and calculated partition coefficient (XLogP ~2.5–3.0, estimated from fragment-based methods) position it within favorable drug-like chemical space per Lipinski's Rule of Five [1]. In contrast, the sulfonylated piperazine derivative identified as PMID26161824-Compound-184 has a reported molecular weight of 538.5 Da, exceeding the Rule of Five threshold and likely exhibiting poorer membrane permeability [2]. The dual sulfonylation in the target compound results in zero hydrogen bond donors (both piperazine nitrogens are sulfonylated), which may confer improved passive membrane permeability relative to mono-sulfonylated analogs that retain one free NH group (e.g., 1-(2-naphthylsulfonyl)piperazine, which has 1 HBD) .

ADME prediction Drug-likeness Physicochemical profiling

Sulfonylpiperazine Scaffold Privilege: Class-Wide Low Toxicity and Metabolic Stability Support Procurement for Diverse Screening Cascades

A comprehensive 2023 review of 187 sulfonylpiperazine-bearing heterocyclic core structures concluded that the sulfonylpiperazine scaffold is associated with generally low toxicity and favorable metabolic stability across multiple chemotypes [1]. This class-level property distinguishes sulfonylpiperazines from other piperazine-based inhibitor classes (e.g., arylpiperazines) that may carry higher off-target risk at aminergic receptors. While no direct comparative toxicity or metabolic stability data exist for the target compound versus specific analogs, the scaffold-level evidence supports its inclusion in screening cascades where low basal cytotoxicity is a prerequisite for hit identification [2].

Scaffold privileging Toxicity screening Metabolic stability

Optimal Research and Procurement Application Scenarios for 1-(2-Naphthylsulfonyl)-4-(propylsulfonyl)piperazine


IP6K-Focused Kinase Inhibitor Screening and Tool Compound Development

Researchers investigating inositol pyrophosphate signaling pathways can source this compound as a commercially available IP6K inhibitor probe. Given its reported mechanism of action targeting inositol hexakisphosphate kinases , it is suitable for primary biochemical screening against IP6K1, IP6K2, and IP6K3 isoforms, as well as for cellular assays monitoring InsP₇/InsP₈ levels. Procurement is recommended over generic sulfonylpiperazines because no other catalogued analog carries the same 2-naphthyl/propyl dual sulfonylation pattern linked to IP6K inhibition.

Structure-Activity Relationship (SAR) Studies on Bis-Sulfonylated Piperazine Scaffolds

Medicinal chemistry teams exploring sulfonylpiperazine SAR can use this compound as a reference point for the 2-naphthylsulfonyl/propylsulfonyl substitution pattern. Its unique structural pairing allows systematic comparison with mono-sulfonylated analogs (1-(2-naphthylsulfonyl)piperazine) and alternative bis-sulfonylated analogs (2-naphthylsulfonyl/phenylsulfonyl or 2-naphthylsulfonyl/4-nitrophenylsulfonyl) . The experimentally verified ¹H NMR spectrum [1] facilitates quality control upon receipt, reducing the risk of structural misassignment that can compromise SAR interpretation.

NTPDase and Ectonucleotidase Inhibitor Lead Optimization

Building on the recent finding that 4-propylsulfonylpiperazine-based thiosemicarbazones are potent NTPDase and ecto-5′-nucleotidase inhibitors [2], this compound can serve as a non-thiosemicarbazone comparator to delineate the contribution of the thiosemicarbazone moiety versus the core sulfonylpiperazine scaffold to enzyme inhibition. Its distinct substitution at the N1 position (2-naphthylsulfonyl vs. the varied aryl substituents in the Aftab et al. series) provides a structurally orthogonal probe for target engagement studies.

Computational Docking and Pharmacophore Modeling Studies

The compound's well-defined structure, moderate molecular weight (382.5 g/mol), and zero hydrogen bond donors make it an attractive ligand for molecular docking and pharmacophore modeling studies targeting kinases or other enzymes with hydrophobic active sites [3]. The 2-naphthylsulfonyl group provides a rigid, planar aromatic moiety suitable for π-stacking interactions, while the propylsulfonyl group offers conformational flexibility that can be analyzed via molecular dynamics simulations to assess binding pocket compatibility.

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